3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one
Overview
Description
“3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one” is a chemical compound with the CAS Number: 1306606-97-2. It has a molecular weight of 308.1 . The IUPAC name for this compound is 3-bromo-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H9BrF3NO/c12-9-5-6-16(10(9)17)8-3-1-7(2-4-8)11(13,14)15/h1-4,9H,5-6H2 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 308.1 . More specific physical and chemical properties are not available in the current data.Scientific Research Applications
Catalytic Processes
3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one serves as an intermediate in catalytic processes. For instance, it participates in efficient room temperature copper(I) mediated radical cyclisations to furnish regioisomeric mixtures of unsaturated pyrrolidinones. This highlights its utility in creating complex molecular structures through catalytic transformations (Clark et al., 1999).
Synthesis of Biologically Active Compounds
This compound is crucial in the synthesis of various biologically active compounds. A study elaborates on synthesizing an important intermediate for numerous biologically active compounds, showcasing its versatility in pharmaceutical research (Wang et al., 2016).
Materials Science
In materials science, this compound contributes to the development of new materials with unique properties. For example, its derivatives have been studied for their photophysical properties and theoretical aspects in the context of rhenium(I) carbonyl complexes, offering insights into their potential applications in optoelectronics and luminescent materials (Si et al., 2009).
Advanced Organic Synthesis
It is also utilized in advanced organic synthesis techniques, such as in the synthesis of pyrroles and pyrrolidines with potential pharmaceutical applications. This highlights its role in expanding the toolbox for synthetic chemists working on novel drug development (Muchowski & Naef, 1984).
Spectroscopy and Computational Studies
Moreover, spectroscopic and computational studies on derivatives of this compound have provided valuable insights into their electronic structure and potential interactions with biological macromolecules, underscoring their significance in both theoretical and applied chemistry (Vural & Kara, 2017).
Mechanism of Action
The mechanism of action of “3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one” is not specified in the available data. The biological activities of trifluoromethylpyridine derivatives, which are structurally similar, are thought to be due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Safety and Hazards
Properties
IUPAC Name |
3-bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO/c12-9-5-6-16(10(9)17)8-3-1-7(2-4-8)11(13,14)15/h1-4,9H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDGKNDAVWMBID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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